2-(1-Isopropyl-1H-pyrazol-4-yl)phenol
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Overview
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)phenol is a chemical compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-isopropyl-1H-pyrazol-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and chloromethane are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-(1-Isopropyl-1H-pyrazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1,3-Diphenyl-1H-pyrazol-4-yl derivatives
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
Uniqueness
2-(1-Isopropyl-1H-pyrazol-4-yl)phenol is unique due to its combination of a phenolic hydroxyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3 |
InChI Key |
VCZKEDVHNCBNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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